MC4R Selectivity Window: Setmelanotide (TFA) vs. Bremelanotide Receptor Subtype Profiling
Setmelanotide (TFA) exhibits a ~21.5-fold (EC₅₀) to ~184-fold (Ki) selectivity window for hMC4R over hMC1R, and a ~19.6-fold (EC₅₀) to ~4.8-fold (Ki) selectivity over hMC3R, as measured in cAMP accumulation assays in CHO-K1 cells [1]. In contrast, bremelanotide is a non-selective agonist with the potency rank order MC1R > MC4R > MC3R > MC5R, showing preferential activation of MC1R over MC4R [2]. This quantitative selectivity difference is the mechanistic basis for setmelanotide's superior therapeutic index in obesity: bremelanotide and melanotan-II both failed clinical development for obesity due to MC1R-mediated adverse effects (skin hyperpigmentation, blood pressure elevation, sexual arousal) that setmelanotide minimizes [3].
| Evidence Dimension | Receptor subtype selectivity (MC4R vs. off-target MCRs) |
|---|---|
| Target Compound Data | hMC4R EC₅₀ = 0.27 nM; hMC1R EC₅₀ = 5.8 nM; hMC3R EC₅₀ = 5.3 nM; hMC5R EC₅₀ = 1600 nM; hMC2R EC₅₀ >10,000 nM (inactive) [1] |
| Comparator Or Baseline | Bremelanotide: non-selective agonist; potency rank order MC1R > MC4R > MC3R > MC5R (DrugCentral) [2] |
| Quantified Difference | ~20–21.5-fold selectivity for MC4R over MC1R/MC3R (setmelanotide) vs. non-selective profile favoring MC1R (bremelanotide); clinical outcome divergence: setmelanotide approved for obesity; bremelanotide failed for obesity due to BP elevation and sexual side effects [2][3] |
| Conditions | cAMP accumulation in CHO-K1 cells expressing individual human melanocortin receptor subtypes [1] |
Why This Matters
The ~20-fold MC4R selectivity window is the essential differentiator for research procurement: when an experimental protocol requires MC4R-specific pathway interrogation without confounding MC1R/MC3R crosstalk, setmelanotide (TFA) is the only commercially available peptide agonist with quantitatively documented multi-receptor selectivity data enabling this discrimination.
- [1] Kumar KG, Sutton GM, Dong JZ, et al. Analysis of the therapeutic functions of novel melanocortin receptor agonists in MC3R- and MC4R-deficient C57BL/6J mice. Peptides. 2009;30(10):1892-1900. EC₅₀ values: hMC4R 0.27 nM, hMC1R 5.8 nM, hMC3R 5.3 nM, hMC5R 1600 nM, hMC2R >10 µM. View Source
- [2] DrugCentral. Melanocortin receptor 4 (MC4R) Drug Relations: bremelanotide nonselective profile vs. setmelanotide 20-fold MC4R selectivity. View Source
- [3] PMC9302617, Table 2. Melanotan-II and Bremelanotide: failed clinical development for obesity; adverse effects include spontaneous penile erection, skin darkening, increased blood pressure. View Source
